Cas no 103188-49-4 ((E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide)
(E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide Chemical and Physical Properties
Names and Identifiers
-
- (E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide
- 2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]acrylamide
- 3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide
- N-(3,4-dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide
- N-caffeoyldopamine
- N-trans-caffeoyldopamine
- (e)-3-(3
- Caffenoyldopamine
- 4-dihydroxyphenyl)-n-(2-(3
- (e)-3-(3,4-dihydroxyphenyl)-n-(2-(3,4-dihydroxyphenyl)ethyl)-2-propenaMide
- 4-dihydroxyphenyl)ethyl)-2-propenaMide
- (2E)-3-(3,4-Dihydroxyphenyl)-N-(2-(3,4-dihydroxyphenyl)ethyl)-2-propenamide
- P-coumaric acid derivative 2
- CHEMBL68132
- SCHEMBL109066
- caffeoyldopamine
- A-IN-9
- (E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide
- AKOS016012370
- CS-1072636
- BS-14192
- A
- C14041
- AC-26418
- Caffedymine
- 103188-49-4
- UNII-HEM1G2VY70
- BDBM50276918
- 2-Propenamide, 3-(3,4-dihydroxyphenyl)-N-(2-(3,4-dihydroxyphenyl)ethyl)-, (2E)-
- 105955-00-8
- 2-Propenamide, 3-(3,4-dihydroxyphenyl)-N-(2-(3,4-dihydroxyphenyl)ethyl)-
- HEM1G2VY70
- CS-0186103
- Z1625563034
-
- MDL: MFCD17129090
- Inchi: 1S/C17H17NO5/c19-13-4-1-11(9-15(13)21)3-6-17(23)18-8-7-12-2-5-14(20)16(22)10-12/h1-6,9-10,19-22H,7-8H2,(H,18,23)/b6-3+
- InChI Key: FSMGGLPUXCKRGT-ZZXKWVIFSA-N
- SMILES: OC1C(O)=CC(CCNC(/C=C/C2C=C(O)C(O)=CC=2)=O)=CC=1
Computed Properties
- Exact Mass: 315.11100
- Monoisotopic Mass: 315.11067264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 414
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 110Ų
Experimental Properties
- Density: 1.409
- PSA: 113.51000
- LogP: 2.72140
(E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HS223-50mg |
(E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide |
103188-49-4 | 95+% | 50mg |
1726CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HS223-100mg |
(E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide |
103188-49-4 | 95+% | 100mg |
1638.0CNY | 2021-07-17 | |
| Alichem | A019112758-1g |
(E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide |
103188-49-4 | 95% | 1g |
$621.72 | 2023-09-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X47355-25mg |
(E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide |
103188-49-4 | 95% | 25mg |
¥532.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X47355-50mg |
(E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide |
103188-49-4 | 95% | 50mg |
¥851.0 | 2024-07-18 | |
| Key Organics Ltd | BS-14192-0.25g |
(E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide |
103188-49-4 | >95% | 0.25g |
£705.00 | 2025-02-08 | |
| Key Organics Ltd | BS-14192-50MG |
(E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide |
103188-49-4 | >95% | 50mg |
£200.71 | 2025-02-08 | |
| Key Organics Ltd | BS-14192-100MG |
(E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide |
103188-49-4 | >95% | 100mg |
£352.05 | 2025-02-08 | |
| Key Organics Ltd | BS-14192-250MG |
(E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide |
103188-49-4 | >95% | 0.25 g |
£703.00 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1256773-25mg |
(E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide |
103188-49-4 | 95% | 25mg |
¥864 | 2023-04-17 |
(E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide Suppliers
(E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on (E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide
Introduction to (E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide and Its CAS No. 103188-49-4
(E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide, identified by its CAS number 103188-49-4, is a compound of significant interest in the field of chemobiology and pharmaceutical research. This molecule, characterized by its acrylamide and dihydroxyphenyl groups, has garnered attention for its potential biological activities and structural properties that make it a valuable candidate for further study.
The structure of (E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide consists of two major components: an acrylamide moiety and two dihydroxyphenyl groups. The presence of these functional groups suggests a high degree of reactivity and the potential for diverse interactions with biological targets. Specifically, the acrylamide group can participate in hydrogen bonding and hydrophobic interactions, while the dihydroxyphenyl groups may contribute to π-π stacking and other non-covalent interactions, which are crucial for binding to proteins and other biomolecules.
In recent years, there has been growing interest in compounds that incorporate dihydroxyphenyl moieties due to their reported bioactivities. Dihydroxyphenols are known for their antioxidant properties and have been studied extensively for their roles in preventing oxidative stress-related diseases. Additionally, these groups have been shown to modulate various enzymatic activities and signal transduction pathways, making them promising candidates for therapeutic applications.
The acrylamide component of (E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide adds another layer of complexity to its potential biological effects. Acrylamides have been studied for their role in various biological processes, including DNA repair and cell signaling. The combination of these two functional groups in a single molecule suggests that this compound may exhibit multifaceted biological activities.
Recent research has begun to explore the pharmacological potential of (E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide. Studies have indicated that this compound may possess anti-inflammatory properties, making it a candidate for the development of novel treatments for inflammatory diseases. Furthermore, its structural features suggest that it could interact with enzymes involved in metabolic pathways relevant to neurological disorders.
The synthesis of (E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide is a complex process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and selective functional group transformations, have been employed to construct the desired molecular framework. These synthetic strategies not only highlight the compound's complexity but also demonstrate the sophistication of modern organic chemistry.
One of the key challenges in studying (E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide is its potential instability due to the presence of reactive functional groups. However, researchers have developed innovative methods to stabilize the compound during storage and experimentation. These methods include using protective groups to shield reactive sites and employing specialized solvents that minimize degradation.
In vitro studies have begun to reveal the biological profile of (E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide. Initial experiments suggest that it can modulate the activity of certain enzymes and interfere with signaling pathways associated with inflammation and cell growth. These findings are particularly exciting as they provide a foundation for further investigation into its therapeutic potential.
The future direction of research on (E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide includes both in vitro and in vivo studies to validate its biological activities. Preclinical trials will be essential to assess its safety profile and efficacy in animal models before considering human clinical trials. Additionally, computational studies using molecular modeling techniques may help predict how this compound interacts with biological targets at the atomic level.
The development of novel pharmaceuticals often relies on understanding the structural features that contribute to a compound's bioactivity. In the case of (E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide, the combination of acrylamide and dihydroxyphenyl groups offers a unique structural framework that may lead to innovative therapeutic strategies. By studying this compound in detail, researchers hope to uncover new mechanisms of action that could be exploited for treating various diseases.
The significance of (E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide extends beyond its immediate pharmacological potential. It serves as a valuable tool for understanding how structural modifications can influence biological activity. This knowledge can be applied to other areas of drug discovery where optimizing molecular structure is crucial for achieving desired therapeutic effects.
In conclusion,(E)-N-(3,4-Dihydroxyphenethyl)-3-(3,
103188-49-4 ((E)-N-(3,4-Dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide) Related Products
- 201610-44-8(2-Propenamide,N-[2-(3,4-dihydroxyphenyl)ethyl]-)
- 1138156-77-0(N-[4-[3-(3,4-Dihydroxyphenyl)prop-2-enoylamino]butyl]-3-(4-hydroxyphenyl)prop-2-enamide)
- 66648-43-9(N-trans-Feruloyltyramine)
- 29554-26-5(N-Caffeoylputrescine,(E)-)
- 36417-86-4(N-p-trans-Coumaroyltyramine)
- 103188-46-1((E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide)
- 80510-09-4(N-cis-Feruloyltyramine)
- 78510-19-7(3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)